2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide is an organic compound that features a benzylthio group, a fluorophenyl group, and a methoxyethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For example, the synthesis might involve:
Formation of the Benzylthio Intermediate: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.
Preparation of the Fluorophenyl Intermediate: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using fluorobenzene and an acyl chloride.
Coupling Reaction: The final step involves coupling the benzylthio and fluorophenyl intermediates with an acetamide derivative under conditions such as reflux in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the benzylthio group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(2-phenyl-2-methoxyethyl)acetamide: Lacks the fluorine atom, which may result in different binding properties and reactivity.
2-(methylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide: Has a methylthio group instead of a benzylthio group, potentially affecting its stability and reactivity.
Uniqueness
The presence of both the benzylthio and fluorophenyl groups in 2-(benzylthio)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide makes it unique, as these groups can significantly influence the compound’s chemical properties and biological activity. The fluorine atom, in particular, can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-22-17(15-8-5-9-16(19)10-15)11-20-18(21)13-23-12-14-6-3-2-4-7-14/h2-10,17H,11-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBKIWOHADPWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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